

Lazertinib's Binding Kinetics and Covalent Inhibition of EGFR T790M: A Technical Guide

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Compound of Interest

Compound Name: Lazertinib

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This technical guide provides an in-depth analysis of the binding kinetics of **Lazertinib** to the Epidermal Growth Factor Receptor (EGFR) containing the T790M resistance mutation.

Lazertinib (YH25448) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to target both EGFR-sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR.[1][2] Its mechanism involves forming a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition.[1][3]

Mechanism of Action and Selectivity

The T790M mutation, often termed the "gatekeeper" mutation, arises in response to first- and second-generation EGFR TKIs.[4][5] This mutation involves the substitution of a threonine with a bulkier methionine residue at position 790, which increases the receptor's affinity for ATP and causes steric hindrance, thereby reducing the efficacy of earlier inhibitors.[6][7]

Lazertinib overcomes this resistance through a combination of potent noncovalent binding and subsequent irreversible covalent bond formation.[1][8] Its selectivity for the T790M mutant over WT EGFR is primarily driven by stronger noncovalent binding interactions within the ATP pocket.[8] Structural studies have revealed that **Lazertinib**'s distinct pyrazole moiety facilitates favorable hydrogen bonds and van der Waals interactions.[8][9] Specifically, the phenyl group of **Lazertinib** engages in van der Waals interactions with the methionine residue at position

T790M, a key interaction that contributes to its enhanced potency and selectivity against the mutant receptor.[8][10]

Quantitative Binding Kinetics Data

The inhibitory potential of irreversible inhibitors like **Lazertinib** is quantified by the inhibitor concentration that yields a half-maximal inactivation rate (K_I) and the maximal rate of inactivation (k_{inact}). The overall potency is represented by the second-order rate constant k_{inact}/K_I .

Biochemical assays demonstrate that **Lazertinib**'s selectivity for the EGFR T790M mutant is achieved through a significantly stronger initial noncovalent binding affinity (a lower K_I value) compared to its affinity for WT EGFR.[8] The enhanced potency of **Lazertinib** against the double mutant EGFR(L858R/T790M) is attributed to an 8-fold stronger noncovalent binding (diminished K_I) and a 2.8-fold decreased maximal inactivation rate (k_{inact}) when compared to WT EGFR.[8]

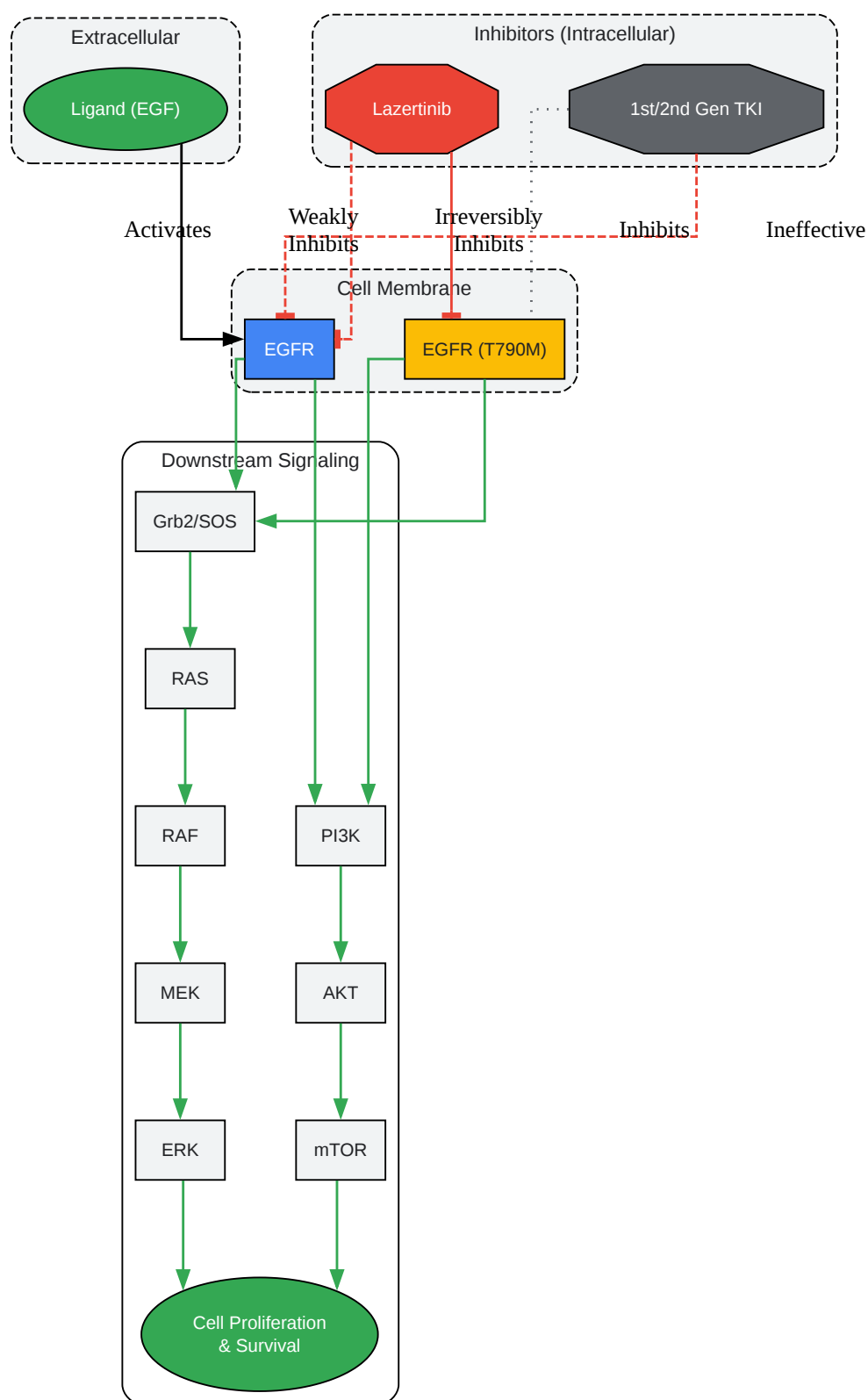
Below is a comparative summary of the kinetic parameters for **Lazertinib** and the related third-generation inhibitor, Osimertinib.

Inhibitor	EGFR Variant	K_I (nM)	k_{inact} (min ⁻¹)	k_{inact}/K_I (μM ⁻¹ s ⁻¹)
Lazertinib	WT	225 ± 25	0.091 ± 0.003	6.7
L858R/T790M	28 ± 2	0.032 ± 0.001	19	
Osimertinib	WT	41 ± 4	0.063 ± 0.002	26
L858R/T790M	21 ± 3	0.063 ± 0.002	50	

Data sourced
from biochemical
assays as
reported in J.
Med. Chem.
2022, 65, 17,
11525–11536.[8]

EGFR Signaling Pathway and Lazertinib Inhibition

The EGFR signaling cascade is a critical pathway controlling cell growth, proliferation, and survival.^[6] Ligand binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.^[4] In NSCLC, activating EGFR mutations lead to constitutive activation of these pathways.^[4] The T790M mutation maintains this activation in the presence of first-generation TKIs. **Lazertinib** selectively binds to and irreversibly inhibits the kinase activity of the T790M mutant EGFR, effectively blocking these downstream signals.^{[6][11]}



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Caption: EGFR signaling pathway and points of inhibition by TKIs.

Experimental Protocols

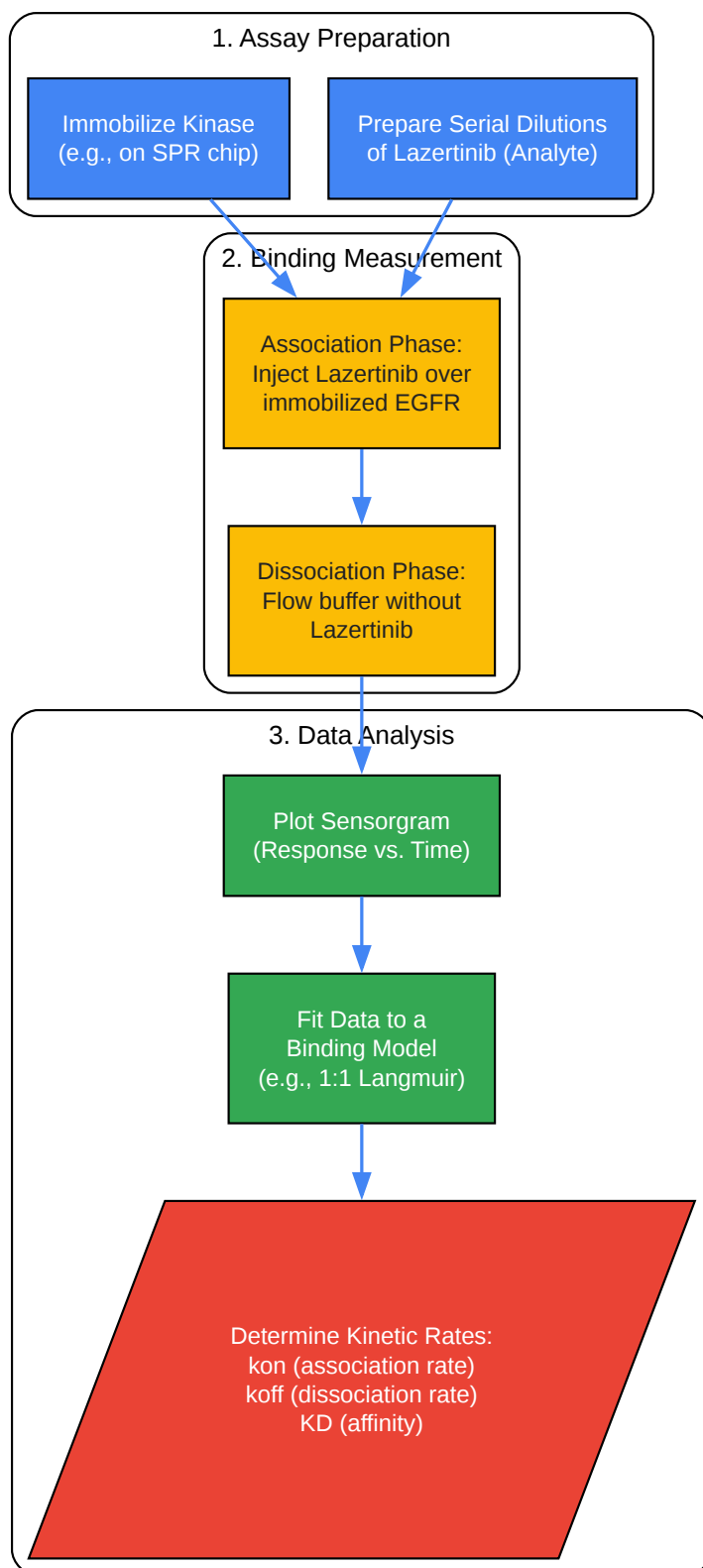
Determining the binding kinetics of an irreversible inhibitor like **Lazertinib** requires specific experimental setups.

This protocol is based on established methods for characterizing irreversible kinase inhibitors. [8]

- Reagent Preparation:
 - Prepare a stock solution of purified, active EGFR kinase domain (WT or T790M mutant) in an appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
 - Prepare serial dilutions of **Lazertinib** in DMSO, followed by a final dilution into the kinase buffer.
 - Prepare ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
- Inactivation Reaction:
 - Incubate the EGFR enzyme with various concentrations of **Lazertinib** at a constant temperature (e.g., 25°C).
 - At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
- Measurement of Residual Activity:
 - Immediately dilute the aliquot into a reaction mixture containing a high concentration of ATP and the peptide substrate. The high ATP concentration helps to stop further covalent modification by competing for the binding site.
 - Allow the kinase reaction to proceed for a set period (e.g., 15-30 minutes).
 - Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

- Data Analysis:
 - For each **Lazertinib** concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time.
 - The slope of this line represents the observed rate of inactivation (k_{obs}).
 - Plot the k_{obs} values against the corresponding **Lazertinib** concentrations.
 - Fit the data to the Michaelis-Menten equation for irreversible inhibitors: $k_{\text{obs}} = k_{\text{inact}} * [I] / (K_I + [I])$, where $[I]$ is the inhibitor concentration. This allows for the determination of k_{inact} (the maximum rate of inactivation at saturating inhibitor concentration) and K_I (the inhibitor concentration at which the inactivation rate is half of k_{inact}).

Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used to study binding kinetics in real-time.[\[12\]](#)[\[13\]](#) The following diagram illustrates a generalized workflow for such an assay.



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Caption: Generalized workflow for a label-free binding kinetics assay.

This guide summarizes the critical aspects of **Lazertinib**'s interaction with the EGFR T790M mutant, providing quantitative data and procedural insights relevant to researchers in oncology and drug development. The potent and selective irreversible inhibition by **Lazertinib** underscores its efficacy as a targeted therapy for NSCLC.

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References

- 1. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lazertinib: on the Way to Its Throne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. What is the mechanism of Lazertinib? [synapse.patsnap.com]
- 7. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action [njmedicalconnect.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bmglabtech.com [bmglabtech.com]
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